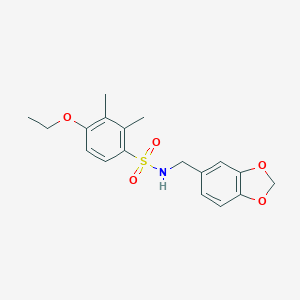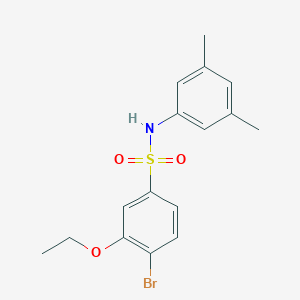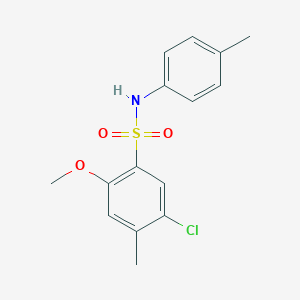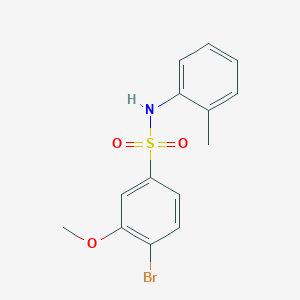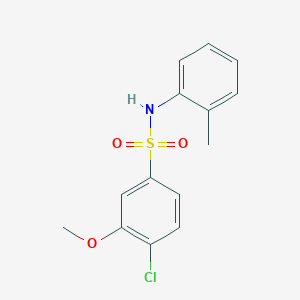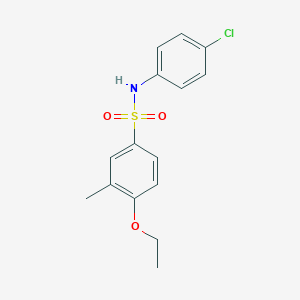![molecular formula C17H19N3O3S B288439 1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, commonly known as EIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EIT is a benzotriazole derivative that contains a sulfonamide group and an ethoxyisopropyl substituent, which makes it a promising candidate for various applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
EIT has been extensively studied for its potential applications in various scientific fields. In chemistry, EIT has been used as a photoinitiator for polymerization reactions, as well as a catalyst for the synthesis of organic compounds. In biology, EIT has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. EIT has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Mechanism of Action
The mechanism of action of EIT is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. EIT has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. EIT has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects
EIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that EIT inhibits the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. EIT has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of EIT is its versatility in various scientific fields. EIT can be used as a photoinitiator for polymerization reactions, a catalyst for organic synthesis, an antimicrobial and antifungal agent, and a fluorescent probe for imaging biological systems. However, one limitation of EIT is its low solubility in water, which can make it difficult to use in some biological experiments.
Future Directions
There are several future directions for the study of EIT. One potential area of research is the development of new antibiotics and antifungal drugs based on the structure of EIT. Another potential area of research is the use of EIT as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine the potential of EIT as an anticancer agent and to understand its mechanism of action in more detail.
Synthesis Methods
The synthesis of EIT involves the reaction of 4-ethoxy-3-isopropylphenylamine with chlorosulfonyl isocyanate in the presence of triethylamine. This reaction yields the intermediate compound, which is then treated with sodium azide to form EIT. The overall yield of this synthesis method is around 50%, and the purity of the product can be increased by recrystallization.
properties
Product Name |
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole |
|---|---|
Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-17-10-9-13(11-14(17)12(2)3)24(21,22)20-16-8-6-5-7-15(16)18-19-20/h5-12H,4H2,1-3H3 |
InChI Key |
OKUFCRAGYZYETD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




